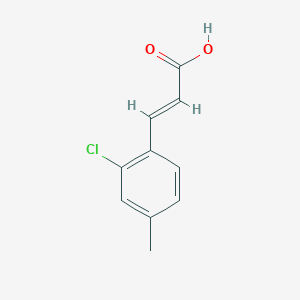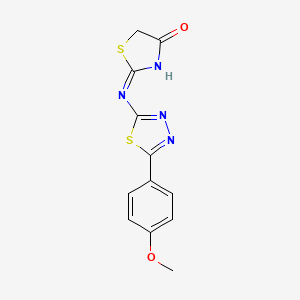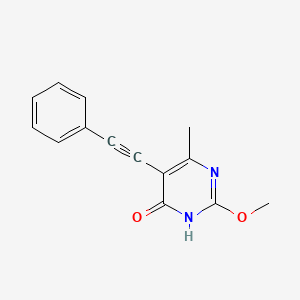![molecular formula C21H14O B12928353 5-Methoxybenzo[pqr]tetraphene CAS No. 56183-00-7](/img/structure/B12928353.png)
5-Methoxybenzo[pqr]tetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxybenzo[pqr]tetraphene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is known for its unique electronic and photophysical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[pqr]tetraphene typically involves the catalytic cyclization of precursor molecules. One common method is the catalytic cyclization of BN-naphthalenes with alkynes, which can be selectively functionalized to give substituted derivatives via bromination followed by a cross-coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The scalability of these methods depends on the availability of precursor materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[pqr]tetraphene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Common substitution reactions include halogenation, where halogen atoms replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions typically result in halogenated derivatives.
Scientific Research Applications
5-Methoxybenzo[pqr]tetraphene has a wide range of scientific research applications, including:
Biology: Its derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[pqr]tetraphene involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to modulate electronic and photophysical properties, which can influence molecular interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzo[k]tetraphene: Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Benzo[a]anthracene: A related compound with known carcinogenic properties, often used as a reference in studies of PAHs.
Uniqueness
5-Methoxybenzo[pqr]tetraphene stands out due to its unique combination of electronic and photophysical properties, which are influenced by the presence of the methoxy group
Properties
CAS No. |
56183-00-7 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5-methoxybenzo[a]pyrene |
InChI |
InChI=1S/C21H14O/c1-22-19-12-15-7-4-6-13-9-10-17-16-8-3-2-5-14(16)11-18(19)21(17)20(13)15/h2-12H,1H3 |
InChI Key |
OXJRZQSGIXGFRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


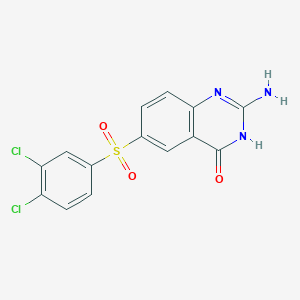
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
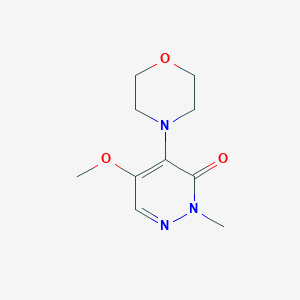
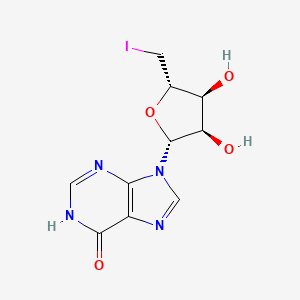
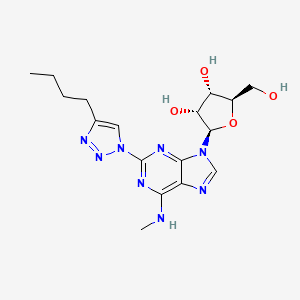
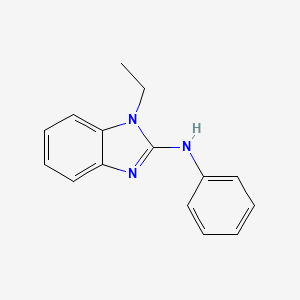
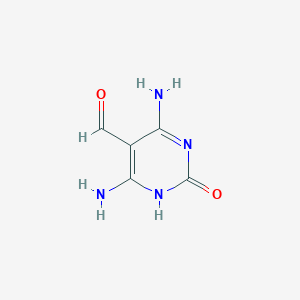
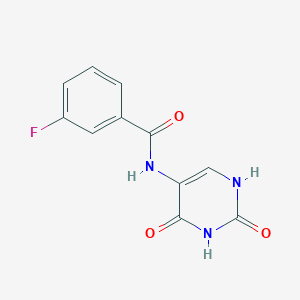
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
